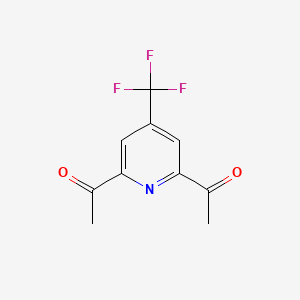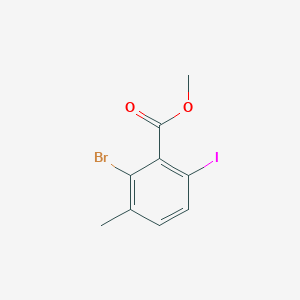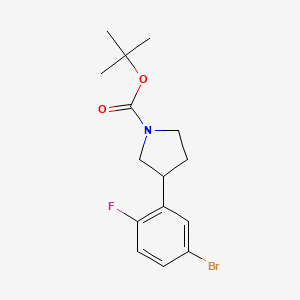
4-Trifluoromethyl-2,6-diacetylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with two ethanone groups at the 2 and 6 positions . It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone typically involves the reaction of 4-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
化学反応の分析
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the ethanone groups to alcohols.
科学的研究の応用
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .
類似化合物との比較
1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone can be compared with other similar compounds, such as:
1,1’-(4-Methylpyridine-2,6-diyl)diethanone: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,1’-(4-(Trifluoromethyl)benzene-2,6-diyl)diethanone:
These comparisons highlight the unique properties of 1,1’-(4-(Trifluoromethyl)pyridine-2,6-diyl)diethanone, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H8F3NO2 |
|---|---|
分子量 |
231.17 g/mol |
IUPAC名 |
1-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H8F3NO2/c1-5(15)8-3-7(10(11,12)13)4-9(14-8)6(2)16/h3-4H,1-2H3 |
InChIキー |
BGDQJDBYLXYIMD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)



![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)






![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
